molecular formula C11H7ClFN3O2 B2710904 N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034622-43-8

N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2710904
M. Wt: 267.64
InChI Key: IQQIYUKMBPCORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that contains a pyrimidine ring which is a heterocyclic aromatic ring system. This compound also contains a carboxamide group (-CONH2), a hydroxyl group (-OH), and a phenyl ring that is substituted with a chlorine atom and a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The presence of electronegative atoms such as fluorine and oxygen could result in regions of partial negative charge, leading to polar characteristics .

Scientific Research Applications

Discovery of Kinase Inhibitors

The compound has been implicated in the development of selective and orally efficacious inhibitors for the Met kinase superfamily. Research has identified potent and selective Met kinase inhibitors that show significant promise in treating tumors, with certain analogs demonstrating complete tumor stasis in preclinical models. This has led to the advancement of these compounds into clinical trials, highlighting their potential in cancer therapeutics (G. M. Schroeder et al., 2009).

Synthesis and Antimicrobial Activity

Novel 2,4-disubstituted-5-fluoropyrimidines, related structurally to the target compound, have shown biological activity as potential kinase inhibitors, a class crucial in cancer treatment. The research indicates that these compounds, through their regioselective synthesis, hold potential as anticancer agents. Additionally, the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives has been explored, with some showing promising antibacterial and antifungal activities, further expanding the therapeutic applications of related compounds (H. Wada et al., 2012).

Anti-pathogenic Properties

The synthesis and characterization of new thiourea derivatives derived from 3,4-dichlorophenyl and other halogenated phenyls have demonstrated significant anti-pathogenic activity, especially against bacteria known for their biofilm-forming capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the compound's potential use in developing antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Synthesis and Characterization of Fluorinated Derivatives

Research into the synthesis and characterization of fluorinated pyrimidine derivatives indicates the potential for developing compounds with high fungicidal activity. This research is part of a broader exploration of fluorinated compounds for various applications, including their potential use in agriculture and medicine as fungicides and antibacterial agents, respectively (L. Popova et al., 1999).

Future Directions

The future directions for the study of this compound would likely depend on its potential applications. Given its complex structure, it could be of interest in the field of medicinal chemistry, where similar compounds have been studied for their potential therapeutic effects .

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O2/c12-6-1-2-8(7(13)3-6)16-11(18)9-4-10(17)15-5-14-9/h1-5H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIYUKMBPCORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide

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